molecular formula C19H18ClNO3 B4804231 4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B4804231
M. Wt: 343.8 g/mol
InChI Key: HYVMVHRXHYRLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a benzoic acid moiety, and an amine linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and various organic solvents such as methanol and diethyl ether .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and reductive amination are commonly employed .

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for acid-catalyzed reactions, and various organic solvents for facilitating the reactions .

Major Products

The major products formed from these reactions include various substituted benzoic acids, furan derivatives, and amine compounds .

Scientific Research Applications

4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of sirtuin 2 (SIRT2) by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can lead to various downstream effects, including the modulation of gene expression and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific combination of a furan ring and a benzoic acid moiety, which imparts distinct chemical properties and biological activities. Its ability to inhibit sirtuin 2 (SIRT2) sets it apart from other similar compounds, making it a valuable molecule for research in various fields .

Properties

IUPAC Name

4-[[(5-phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3.ClH/c21-19(22)16-8-6-14(7-9-16)12-20-13-17-10-11-18(23-17)15-4-2-1-3-5-15;/h1-11,20H,12-13H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVMVHRXHYRLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[[(5-Phenylfuran-2-yl)methylamino]methyl]benzoic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.